1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea
Description
This compound is a urea derivative featuring a 3,4-dichlorophenyl group and a 2-(2-ethoxyphenoxy)ethyl substituent.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-2-23-15-5-3-4-6-16(15)24-10-9-20-17(22)21-12-7-8-13(18)14(19)11-12/h3-8,11H,2,9-10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMOXNWYLRHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202083 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-32-4 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea is a compound that has garnered interest due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods, including metal-catalyzed reactions and other organic synthesis techniques. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using strategies such as:
- Metal-Catalyzed Reactions : Utilizing palladium or nickel catalysts to facilitate cross-coupling reactions.
- Urea Formation : The reaction of isocyanates with appropriate amines and phenolic derivatives.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that urea derivatives exhibit significant antitumor properties. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines:
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | EKVX (lung cancer) | 1.7 |
| Compound B | RPMI-8226 (leukemia) | 21.5 |
| Compound C | OVCAR-4 (ovarian cancer) | 25.9 |
| Compound D | PC-3 (prostate cancer) | 28.7 |
These findings suggest that similar urea compounds may exhibit comparable antitumor activities, warranting further investigation into the specific mechanisms of action for this compound.
Neurotropic Activity
Preliminary studies suggest that urea derivatives may possess neurotropic effects. For example, compounds with similar structures have been evaluated for their impact on neurotransmitter systems, indicating potential antidepressant properties. The modulation of serotonin and norepinephrine pathways could be a mechanism through which these compounds exert their effects.
The biological activity of urea derivatives often involves the inhibition of specific enzymes or receptors:
- GSK-3 Inhibition : Some urea compounds have been shown to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases.
- Antimicrobial Properties : Urea derivatives have also demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Case Studies
Several case studies highlight the efficacy of urea derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a urea derivative similar to the compound showed promising results in reducing tumor size in preclinical models.
- Neuropharmacological Assessment : Another study assessed the neuropharmacological effects of a related compound, demonstrating improvements in mood and cognitive function in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the compound and its analogs:
Key Comparative Insights
Substituent Effects on Activity
- Lipophilicity and Bioavailability: The ethoxyphenoxy ethyl group in the main compound likely increases lipophilicity compared to smaller substituents like methyl () or pyrimidinyl (). This could enhance membrane permeability but reduce aqueous solubility .
- Target Selectivity: Benzothiazole (Diflapolin, ) and indole () moieties are associated with enzyme inhibition (e.g., 5-lipoxygenase) or receptor modulation, suggesting divergent applications compared to herbicidal urea derivatives like DCMU . The dihydroisoquinoline group in ’s compound may confer kinase inhibitory activity, highlighting the role of aromatic heterocycles in target specificity .
Structural-Activity Relationships (SAR)
- Herbicidal Activity: Methyl and pyrimidinyl substituents () mirror DCMU’s structure, a known photosystem II inhibitor . Bulkier groups (e.g., ethoxyphenoxy ethyl) may reduce herbicidal potency due to steric hindrance at the target site.
- Enzyme Inhibition :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
